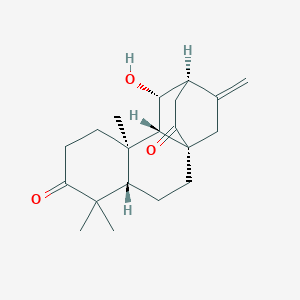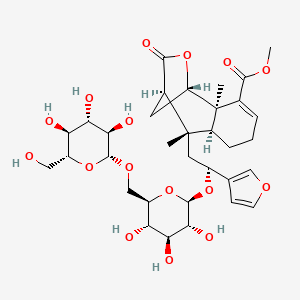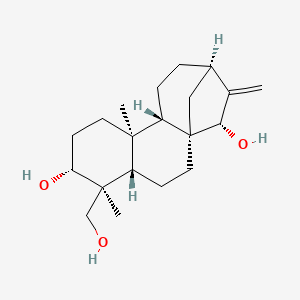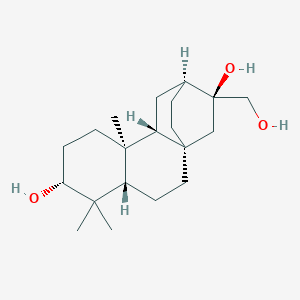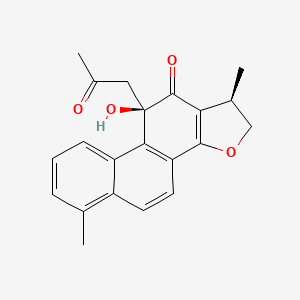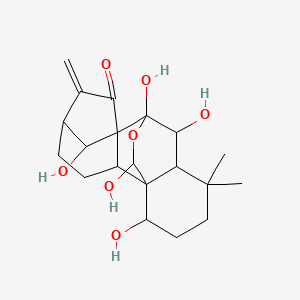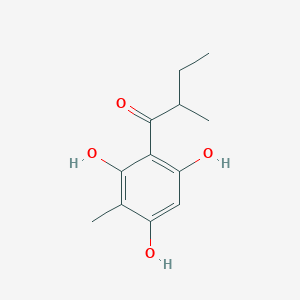
2,4-Dimethylmethcathinone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substituted cathinones are psychoactive compounds commonly used as recreational drugs. Methcathinone is a psychoactive drug which is classified as a Schedule I controlled substance by the Drug Enforcement Administration. 2,4-Dimethylmethcathinone is a disubstituted analog of methcathinone. Its physiological and toxicological properties have not been elucidated. This product is intended for research and forensic purposes.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Identification
Research has shown that 2,4-Dimethylmethcathinone (hydrochloride) undergoes various metabolic pathways in the body. These include reduction of the ketone group to corresponding alcohols, N-demethylation to the primary amine, and oxidation processes. These findings are essential for understanding the drug's metabolism and aiding in forensic investigations (Shima et al., 2012).
Biodistribution Studies
A study on the biodistribution of 2,4-Dimethylmethcathinone in rats provided valuable insights into how this substance distributes across different body tissues, including the brain, liver, and kidneys. This research is crucial for understanding the drug's pharmacokinetics and potential impact on various organs (Rouxinol et al., 2020).
Pharmacodynamics and Toxicity Review
Comprehensive reviews of 2,4-Dimethylmethcathinone have been conducted to understand its biological effects, pharmacodynamics, and potential toxicity. Such research contributes to a deeper understanding of the drug’s impact on the human body, which is critical for both clinical and forensic contexts (Rouxinol et al., 2019).
Spectroscopic Characterization
Spectroscopic studies, such as nuclear magnetic resonance and infrared spectroscopy, are vital for the chemical characterization of 2,4-Dimethylmethcathinone. These techniques assist in identifying and confirming the substance's chemical structure, which is crucial in forensic science (Kuś et al., 2016).
Quantitative Analysis in Biological Samples
Quantitative analyses of 2,4-Dimethylmethcathinone in biological samples, such as blood and urine, are critical for forensic investigations, especially in cases of substance abuse or overdose. These studies employ advanced techniques like liquid chromatography-tandem mass spectrometry (Usui et al., 2014).
Eigenschaften
Produktname |
2,4-Dimethylmethcathinone (hydrochloride) |
|---|---|
Molekularformel |
C12H17NO · HCl |
Molekulargewicht |
227.7 |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-5-6-11(9(2)7-8)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H |
InChI-Schlüssel |
BPRSXBIUAIICOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(C)NC)=O)C=CC(C)=C1.Cl |
Synonyme |
2,4-DMMC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



